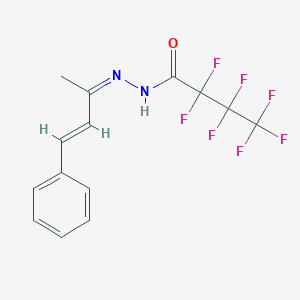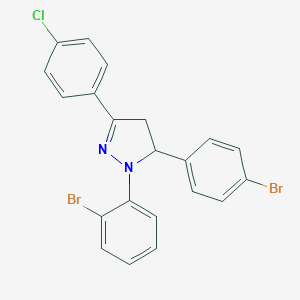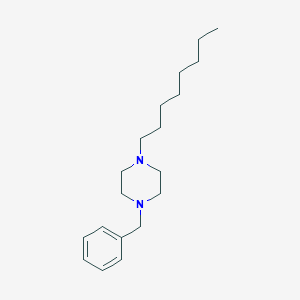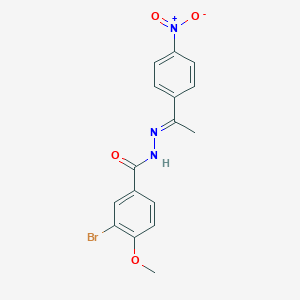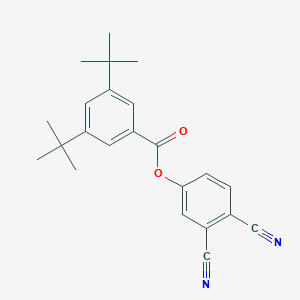
3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate is an organic compound with the molecular formula C23H24N2O2 It is characterized by the presence of two cyano groups attached to a phenyl ring and a benzoate ester group with two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate typically involves the esterification of 3,4-dicyanophenol with 3,5-ditert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the conversion of cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the ester moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano groups and ester moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dicyanophenyl benzoate: Lacks the tert-butyl groups, leading to different physical and chemical properties.
3,5-Ditert-butylbenzoic acid: Contains the tert-butyl groups but lacks the cyano groups, resulting in different reactivity and applications.
4-Cyanophenyl 3,5-ditert-butylbenzoate:
Uniqueness
3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate is unique due to the combination of cyano groups and tert-butyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research areas where these properties are advantageous.
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4g/mol |
IUPAC Name |
(3,4-dicyanophenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C23H24N2O2/c1-22(2,3)18-9-16(10-19(12-18)23(4,5)6)21(26)27-20-8-7-15(13-24)17(11-20)14-25/h7-12H,1-6H3 |
InChI Key |
ZYGDDXCWNNBQIL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC(=C(C=C2)C#N)C#N)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC(=C(C=C2)C#N)C#N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386972.png)
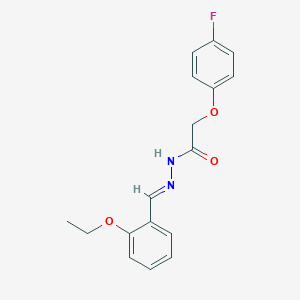
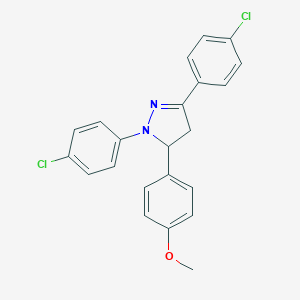
![3-nitro-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B386981.png)
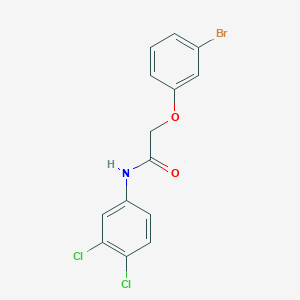
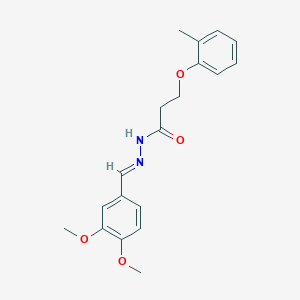
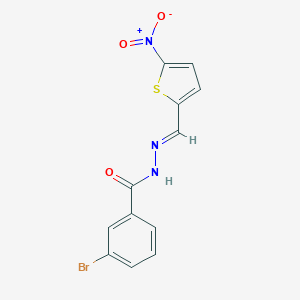
![3-[({2,4-dinitrophenyl}acetyl)hydrazono]-N-{5-nitro-2-methylphenyl}butanamide](/img/structure/B386987.png)
![N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B386988.png)
